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Compound of Interest

5-(3,5-Difluorobenzyl)-1H-indazol-
Compound Name:
3-amine

cat. No.: B2607825

An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Core Scaffold in
Modern Kinase Inhibition

Introduction

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a heterocyclic amine that has emerged as a
critical building block in the development of targeted cancer therapies. While not a therapeutic
agent itself, it serves as the foundational core, or pharmacophore, for a class of potent protein
kinase inhibitors. Its structure is integral to the synthesis of several advanced drug candidates,
most notably Entrectinib, an inhibitor of ALK, ROS1, and Trk kinases.[1][2][3]

This guide provides a comprehensive technical overview for researchers and drug
development professionals, detailing the synthesis, biological significance, and application of
this key intermediate. We will explore the causality behind its design and utility, focusing on its
role as an active structural motif for inhibiting key oncogenic drivers in cancers such as non-
small cell lung cancer (NSCLC).[4]

Synthesis and Chemical Properties

The strategic importance of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine necessitates a robust
and scalable synthetic route. The methodologies employed are designed to efficiently construct
the indazole ring system and install the critical difluorobenzyl group at the C5 position.
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Retrosynthetic Analysis and Key Reactions

The synthesis hinges on a few key transformations:
e Carbon-Carbon Bond Formation: To attach the benzyl group to the core phenyl ring.
e Indazole Ring Formation: A cyclization reaction to create the bicyclic indazole system.

A patented method outlines an efficient pathway starting from commercially available materials.
[5] This process involves a Grignard reaction for C-C bond formation, followed by a nucleophilic
substitution and a final cyclization/reduction step with hydrazine hydrate to form the desired 3-
aminoindazole.[5]

Detailed Synthetic Protocol

The following multi-step protocol is adapted from established and patented procedures.[5]

Step 1: Grignard Reaction to form (2-cyano-4-((3,5-difluorophenyl)
(hydroxy)methyl)phenyl)boronic acid

Prepare a Grignard reagent from 1-bromo-3,5-difluorobenzene and magnesium turnings in
anhydrous tetrahydrofuran (THF).

 In a separate flask, cool a solution of 2-fluoro-5-formylbenzonitrile in anhydrous THF to -78
°C.

e Slowly add the prepared Grignard reagent to the benzonitrile solution, maintaining the low
temperature.

» Allow the reaction to warm to room temperature and stir until completion (monitored by TLC
or LC-MS).

e Quench the reaction with a saturated aqueous solution of ammonium chloride.

o Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over
sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol
intermediate.
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Causality: The Grignard reaction is a classic and highly effective method for creating a carbon-

carbon bond between the electrophilic aldehyde carbon of the benzonitrile and the nucleophilic

carbon of the difluorophenyl magnesium bromide.[5]

Step 2: Nucleophilic Substitution to form 5-((3,5-difluorophenyl)(halo)methyl)-2-

fluorobenzonitrile

Dissolve the alcohol intermediate from Step 1 in a suitable solvent like dichloromethane
(DCM).

Cool the solution to 0 °C.

Add a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) dropwise.
Stir the reaction at room temperature until the conversion is complete.

Carefully quench the reaction with water or ice and separate the organic layer.

Wash the organic layer with brine, dry, and evaporate the solvent to obtain the halogenated
compound.

Causality: This step converts the hydroxyl group into a good leaving group (halide), preparing

the molecule for the subsequent cyclization and reduction.

Step 3: Cyclization and Reduction to form 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Dissolve the halogenated intermediate from Step 2 in a solvent such as ethanol or n-butanol.

Add hydrazine hydrate to the solution.

Heat the mixture to reflux for several hours. The reaction progression involves cyclization to
form the indazole ring, followed by reduction of the benzylic halide and conversion of the
nitrile to the 3-amino group.[5]

Cool the reaction mixture, which typically results in the precipitation of the product.

Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the
final product, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine.
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Causality: Hydrazine hydrate is the key reagent for forming the pyrazole ring fused to the
benzene ring, which defines the indazole core. It acts as a dinucleophile, attacking the nitrile
carbon and displacing the fluorine atom ortho to it, leading to cyclization.

Synthesis Workflow Diagram
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Caption: Synthetic pathway for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine.
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Chemical Properties

Property Value Reference
CAS Number 1108745-30-7 [6]
Molecular Formula C14H11F2N3 [2]
Molecular Weight 259.25 g/mol [2]
Appearance N/A (Typically a solid) [6]
MDL Number MFCD28129098 [2]

Biological Activity and Mechanism of Action

The significance of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine lies in its validated role as a
potent pharmacophore for inhibiting oncogenic tyrosine kinases, particularly Anaplastic
Lymphoma Kinase (ALK) and ROS1.[4] Malfunctioning of protein kinases is a hallmark of
numerous diseases, including cancer.[7][8]

The ALK/ROS1 Dual Inhibition Target

ALK and ROSL1 are receptor tyrosine kinases that, when genetically rearranged, become
constitutively active and drive the growth and survival of cancer cells. These "driver genes" are
especially prevalent in a subset of NSCLC.[4] Dual inhibition of both targets is a promising
therapeutic strategy to improve outcomes.[4]

The 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment.
[9] This means it forms critical hydrogen bonds with the backbone of the kinase's ATP-binding
pocket, a necessary interaction for potent inhibition. The 5-(3,5-difluorobenzyl) group extends
into a deeper hydrophobic pocket, contributing to both potency and selectivity.

Validation of the Pharmacophore

A recent study systematically validated the 5-(3,5-difluorobenzyl)-1H-indazole structure as the
key active pharmacophore.[4] By synthesizing a series of derivatives, researchers confirmed its
essential contribution to biological activity. One optimized derivative, compound X4,
demonstrated significant inhibitory effects.[4]
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H2228 Cell
Compound ALK ICso (M) ROS1 ICso (M) ) Reference
Line ICso (pM)

X4 0.512 0.766 0.034 [4]

These findings confirm that the scaffold is responsible for the core inhibitory action. Further
chemical modifications on the 3-amino group are then used to fine-tune the molecule's
properties to create a viable drug. Western blot analysis in the same study showed that
compound X4 effectively suppressed the phosphorylation of ALK (p-ALK) and its downstream
effector ERK (p-ERK), confirming its mechanism of action at a cellular level.[4]

Signaling Pathway Inhibition Diagram
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Caption: Final stage synthesis of Entrectinib from the core amine.

Safety and Handling

According to available safety data sheets, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is
classified as a skin sensitizer. [10]It may cause an allergic skin reaction. [10][11]

e Hazard Statement: H317 (May cause an allergic skin reaction). [10]* Precautionary
Measures:

o P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10][11] * P280: Wear protective
gloves/protective clothing/eye protection. [10][11] * P302 + P352: IF ON SKIN: Wash with
plenty of water. [11] * P333 + P317: If skin irritation or rash occurs: Get medical help. [11] *
P362 + P364: Take off contaminated clothing and wash it before reuse. [11] Standard
laboratory personal protective equipment (PPE), including gloves, safety glasses, and a
lab coat, should be used when handling this compound. Work should be conducted in a
well-ventilated fume hood.
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Conclusion

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is more than a mere chemical intermediate; it is a
validated, high-value pharmacophore that serves as the bedrock for potent and selective
kinase inhibitors. Its rational design, featuring a hinge-binding 3-aminoindazole group and a
specificity-enhancing difluorobenzyl moiety, makes it a cornerstone of targeted therapies like
Entrectinib. Understanding its synthesis, biological rationale, and application provides critical
insight for scientists engaged in the ongoing development of next-generation cancer
treatments. Future research may leverage this core to develop inhibitors for other kinase
targets or to overcome acquired resistance to existing therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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